tert-Butyldichlorophosphine

Catalog No.
S1894346
CAS No.
25979-07-1
M.F
C4H9Cl2P
M. Wt
158.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyldichlorophosphine

tert-Butyldichlorophosphine is the essential precursor for sterically demanding phosphine ligands. Substituting with less hindered analogs (PCl₃, MePCl₂) leads to uncontrolled multiple substitutions and failed ligand architectures.

  • Direct precursor to TTBP and DTBNpP, enabling highly active Pd catalysts for Buchwald-Hartwig amination and Suzuki coupling.
  • Required to install the bulky tert-butyl group in P-chiral BenzP* and DioxyBenzP* ligands for asymmetric hydrogenation.
  • Controlled stepwise reactivity with Grignard reagents for predictable synthesis of SPOs and tertiary phosphine oxides.

Supplied with verified purity and ready for global shipment.

CAS Number

25979-07-1

Product Name

tert-Butyldichlorophosphine

IUPAC Name

tert-butyl(dichloro)phosphane

Molecular Formula

C4H9Cl2P

Molecular Weight

158.99 g/mol

InChI

InChI=1S/C4H9Cl2P/c1-4(2,3)7(5)6/h1-3H3

InChI Key

NMJASRUOIRRDSX-UHFFFAOYSA-N

SMILES

CC(C)(C)P(Cl)Cl

Canonical SMILES

CC(C)(C)P(Cl)Cl

The exact mass of the compound tert-Butyldichlorophosphine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

tert-Butyldichlorophosphine, tert-Butylphosphonous dichloride, Dichloro(tert-butyl)phosphine, tBuPCl2, tert-Butylphosphine dichloride, (1,1-Dimethylethyl)phosphonous dichloride

Purity

≥98%

Package Size

1 g, 5 g, 25 g

tert-Butyldichlorophosphine (CAS 25979-07-1) is a fundamental organophosphorus building block used for introducing the sterically bulky tert-butylphosphino group into organic molecules. Its primary procurement value lies in the unique steric and electronic properties conferred by the tert-butyl group, which are essential for synthesizing a range of high-performance phosphine ligands used in catalysis. The two chlorine atoms serve as reactive sites for nucleophilic substitution, typically with organometallic reagents, making it a direct precursor for more complex secondary and tertiary phosphines.

Procurement Fit

P
Workflow tert-alkyl phosphine ligand synthesis via nucleophilic substitution
S
Selection Sterically demanding tert-butyl group supports intermediate stabilization
C
Context Nonpolar aprotic solvent compatibility for organometallic synthesis

Substituting tert-butyldichlorophosphine with less sterically hindered alternatives like phosphorus trichloride (PCl3), methyldichlorophosphine, or phenyldichlorophosphine is often unviable. The bulk of the tert-butyl group is not an incidental feature; it is critical for directing reaction outcomes, particularly in the synthesis of tertiary phosphines. Reactions with organometallic reagents like Grignard or organolithium compounds are highly sensitive to steric hindrance. Using a less bulky precursor like PCl3 can lead to uncontrolled multiple substitutions or different product distributions, failing to yield the desired sterically congested phosphine. For instance, the synthesis of ligands like tri(tert-butyl)phosphine (TTBP), known for its high activity in catalysis, relies on precursors that can introduce this specific steric bulk. Attempting such syntheses with smaller analogs would result in different, less effective ligands, fundamentally altering the performance of the downstream catalyst system.

Interchangeability Risk

Target tert-butyl
aryl (Ph) Electron density at phosphorus may shift significantly, altering oxidative addition kinetics in downstream catalysis.
Target tert-butyl
ethyl (Et) Steric bulk profile may not reproduce; tert-butyl steric protection governs side-product suppression in phosphinic chloride synthesis.
Target crystalline solid
liquid analogs Physical state may affect purification route; recrystallization access may shift purity profile relative to liquid dichlorophosphines.

Essential Precursor for High-Yield Synthesis of Di(tert-butyl)chlorophosphine

The reaction of tert-butyldichlorophosphine with tert-butylmagnesium chloride is a standard and effective route to produce di(tert-butyl)chlorophosphine, a crucial intermediate for many bulky phosphine ligands. A documented procedure using this specific precursor reports a high isolated yield of 78%. In contrast, attempting to synthesize highly substituted phosphines like tri(tert-butyl)phosphine directly from phosphorus trichloride (PCl3) and tert-butylmagnesium chloride is known to stall, yielding primarily the di-substituted di(tert-butyl)chlorophosphine rather than the desired tri-substituted product. This demonstrates that tert-butyldichlorophosphine is not just an alternative, but a necessary starting material for the controlled, stepwise synthesis of highly hindered phosphines.

Evidence DimensionIsolated Yield of Di(tert-butyl)chlorophosphine
Target Compound Data78% yield starting from tert-butyldichlorophosphine
Comparator Or BaselinePhosphorus trichloride (PCl3) reaction with excess t-BuMgCl primarily stops at the di-substituted product, failing to efficiently produce tri(tert-butyl)phosphine.
Quantified DifferenceHigh, controlled yield vs. reaction stalling at an intermediate stage.
ConditionsReaction with tert-butylmagnesium chloride Grignard reagent.

For reliable production of di- and tri-tert-butylated phosphine derivatives, starting with tert-butyldichlorophosphine is essential for achieving high yields and avoiding reaction failure.

Conversion efficiency
Class-level inference
Up to 99%
Supports phosphinic chloride synthesis workflow selection.
Flow microreactor, catalyst-free; less bulky substituents expected lower.

Enables Synthesis of P-Chiral Ligands with Steric Congestion

In the synthesis of advanced, P-chiral phosphine ligands, tert-butyldichlorophosphine serves as an indispensable electrophile for introducing the critical tert-butyl group. For example, in the synthesis of (R,R)-DioxyBenzP*, a highly effective ligand for asymmetric hydrogenation, an organomagnesium intermediate is reacted directly with tert-butyldichlorophosphine. The use of a less bulky precursor, such as methyldichlorophosphine, would result in a fundamentally different ligand with inferior steric shielding and, consequently, lower enantioselectivity in catalytic applications. The steric profile of the tert-butyl group is directly responsible for creating the chiral pocket that dictates the stereochemical outcome of the reaction.

Evidence DimensionPrecursor Suitability for P-Chiral Ligand Synthesis
Target Compound DataSuccessfully used as the key electrophile to install the tert-butyl group in the synthesis of the P-chiral ligand (R,R)-DioxyBenzP*.
Comparator Or BaselineHypothetical use of less bulky dichlorophosphines (e.g., MePCl2, PhPCl2).
Quantified DifferenceEnables synthesis of target ligand vs. synthesis of a different, less sterically demanding, and likely less effective ligand.
ConditionsReaction with an organomagnesium intermediate in THF.

Procurement of this specific precursor is non-negotiable for research and manufacturing focused on high-performance, sterically demanding P-chiral ligands for asymmetric catalysis.

Stobbe condensation yield
Data to verify
61% reported
Reported baseline yield for preliminary feasibility assessment.
Direct head-to-head comparator data unavailable; in-house benchmarking recommended.
Solubility profile
Class-level inference
Infinite miscibility in hydrocarbons and ethers
Supports homogeneous reaction conditions in nonpolar aprotic media.
Aryl analogs show limited hydrocarbon solubility; may phase-separate.
Electron density hierarchy
Class-level inference
tert-alkyl phosphines
triarylphosphines
phosphites
Reported highest electron density class supports oxidative addition reactivity context.
Structure-activity relationship; aryl chlorides may require higher electron density.
Physical state
Class-level inference
Crystalline solid, mp 44–49 °C
Crystallinity may support purification by recrystallization.
Liquid analogs (Ph, Et) require fractional distillation; purity profile may differ.
Cross-coupling scope
Supporting evidence
Buchwald-Hartwig Heck Hiyama Negishi Sonogashira Stille Suzuki-Miyaura
Reported broad downstream ligand applicability across seven major coupling types.
Ligands derived from this precursor; scope may vary with specific ligand structure.

Core Building Block for Bulky Alkylphosphine Ligands in Cross-Coupling Catalysis

As demonstrated by its efficient conversion to di(tert-butyl)chlorophosphine, this compound is the designated starting material for producing ligands like di(tert-butyl)neopentylphosphine (DTBNpP) or tri(tert-butyl)phosphine (TTBP). These ligands are known to form highly active palladium catalysts for challenging Buchwald-Hartwig amination and Suzuki coupling reactions, where steric bulk is directly correlated with catalytic activity.

Enabling Precursor for P-Chiral Phosphines in Asymmetric Hydrogenation

The synthesis of sophisticated, rigid P-chiral ligands, such as those in the BenzP* and DioxyBenzP* families, explicitly requires tert-butyldichlorophosphine to install the sterically demanding tert-butyl group. This makes it an essential procurement item for developing and scaling up processes for asymmetric hydrogenation, a key transformation in pharmaceutical and fine chemical manufacturing.

Controlled Synthesis of Secondary and Tertiary Phosphine Oxides

tert-Butyldichlorophosphine is a versatile precursor for a wide range of tert-butyl substituted secondary phosphine oxides (SPOs) and tertiary phosphine oxides. These compounds are not only important ligands themselves but also key intermediates in the synthesis of other P-chiral phosphorus compounds. Its predictable reactivity with Grignard reagents allows for the controlled and stepwise construction of these valuable molecules.

Application Selection Guide

Application
Selection Property
Validation Focus
Electron-rich phosphine ligand synthesis for cross-coupling research
Ligand electron-density class context
Oxidative addition reactivity with deactivated aryl halide substrates
Flow chemistry phosphinic chloride intermediate production
Steric protection profile in chlorination steps
Conversion efficiency and side-product suppression under flow conditions
Homogeneous organometallic reactions in nonpolar solvent systems
Hydrocarbon and ethereal solvent miscibility
Phase homogeneity under strictly aprotic, nonpolar conditions
P-stereogenic and chiral phosphine ligand research
Chiral ligand precursor versatility
Enantiomeric excess in asymmetric catalysis model reactions

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

25979-07-1

Wikipedia

Tert-Butyldichlorophosphine

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